molecular formula C10H10N2O B11796016 8-Amino-1-methylquinolin-4(1H)-one

8-Amino-1-methylquinolin-4(1H)-one

Cat. No.: B11796016
M. Wt: 174.20 g/mol
InChI Key: RTRPTLPKXWAXTG-UHFFFAOYSA-N
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Description

8-Amino-1-methylquinolin-4(1H)-one is a quinolinone-based chemical compound of significant interest in medicinal and organic chemistry research. As a functionalized quinolinone, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures. The quinolinone scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities . Researchers explore this core structure for its potential in developing new therapeutic agents, with studies on analogous compounds showing promising antitumor, antimicrobial, and antimalarial properties . The specific substitution pattern of this compound, featuring an amino group and a methyl-substituted nitrogen, makes it a valuable precursor for further chemical modifications, such as metal-catalyzed coupling reactions and cyclization processes, to create novel chemical libraries for biological screening . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

8-amino-1-methylquinolin-4-one

InChI

InChI=1S/C10H10N2O/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,11H2,1H3

InChI Key

RTRPTLPKXWAXTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Catalytic Routes to 8 Amino 1 Methylquinolin 4 1h One and Its Analogues

Classical and Contemporary Approaches to Quinolin-4(1H)-one Core Synthesis

The construction of the fundamental quinolin-4(1H)-one ring system can be achieved through a variety of synthetic methods, ranging from century-old name reactions to modern transition metal-catalyzed processes.

Cycloaddition and Condensation Reactions in Quinolinone Formation

Classical methods for quinolinone synthesis often rely on condensation and cycloaddition reactions, which have been refined over the years to improve yields and substrate scope.

The Conrad-Limpach reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones. google.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. google.com The initial step, typically conducted at lower temperatures, is the formation of a β-aminoacrylate (the kinetic product). Subsequent thermal cyclization at high temperatures (around 250 °C) leads to the formation of the 4-hydroxyquinoline. google.com The choice of solvent is crucial, with high-boiling inert solvents like mineral oil significantly improving yields. google.com

The Doebner-von Miller reaction offers another pathway to quinolines, utilizing the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.gov This reaction is typically catalyzed by strong acids and often requires an oxidizing agent to facilitate the final aromatization step. nist.gov A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated system, followed by cyclization and dehydration. nih.gov

ReactionKey ReactantsTypical ConditionsProduct
Conrad-LimpachAniline, β-ketoester1) Room temperature (condensation), 2) ~250 °C (cyclization) in a high-boiling solvent4-Hydroxyquinoline
Doebner-von MillerAniline, α,β-unsaturated carbonyl compoundAcid catalyst (e.g., HCl, H₂SO₄), often with an oxidizing agent (e.g., nitrobenzene)Substituted quinoline (B57606)

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the construction of heterocyclic systems, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of quinolin-4(1H)-ones. nih.govacs.org

One common strategy involves the intramolecular N-arylation of enamine intermediates, which can be formed in situ from the reaction of an amine with a suitable ketone precursor. nih.gov For instance, the reaction of (Z)-β-chlorovinyl aromatic ketones with amines, followed by a palladium-catalyzed Buchwald-Hartwig amination, provides a one-pot synthesis of quinolin-4(1H)-one derivatives in good to excellent yields. nih.gov The choice of palladium catalyst, ligand, and base is critical for the efficiency of this transformation. nih.gov

Other transition metals, such as copper, have also been employed in the synthesis of quinolinones. Copper-catalyzed methods often involve the cyclization of appropriately substituted precursors, taking advantage of copper's ability to mediate C-N bond formation.

Catalyst SystemReactantsKey FeaturesYield Range
Pd(OAc)₂, Buchwald-type ligands(Z)-β-chlorovinyl aromatic ketones, AminesOne-pot tandem Michael addition-elimination/intramolecular N-arylationGood to excellent nih.gov
Copper catalystsSubstituted anilines and alkynesDirect cyclization under mild conditionsVariable

Strategic Routes for Introducing the 8-Amino and 1-Methyl Moieties

The synthesis of 8-Amino-1-methylquinolin-4(1H)-one requires the specific placement of an amino group at the C-8 position and a methyl group at the N-1 position. This can be achieved through two main strategies: regioselective functionalization of a pre-formed quinolinone core or by using precursors that already contain these functionalities.

Regioselective Functionalization at C-8 and N-1 Positions

Directing group-assisted C-H functionalization has emerged as a powerful strategy for the regioselective introduction of substituents onto aromatic rings. For the quinoline system, the nitrogen atom of the ring or a substituent can act as a directing group to guide a metal catalyst to a specific C-H bond. While direct C-8 amination of a quinolin-4(1H)-one is challenging, related transformations on the quinoline scaffold provide insights into potential routes. For instance, palladium-catalyzed C-H alkenylation of pyroglutamic acid derivatives has been achieved using 8-aminoquinoline (B160924) as a directing group. mdpi.com

N-methylation of the quinolinone ring is generally a more straightforward transformation. A variety of methylating agents can be employed, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the nitrogen atom. The reactivity of the nitrogen in the quinolin-4(1H)-one system allows for efficient methylation.

Precursor-Based Synthesis and Post-Cyclization Modifications

A more common and often more efficient approach to synthesizing this compound involves the use of appropriately substituted precursors. For instance, a Conrad-Limpach reaction starting with a 3-amino-substituted N-methylaniline and a β-ketoester could, in principle, lead to the desired this compound. However, the amino group often requires protection during the high-temperature cyclization step.

A more viable precursor-based strategy involves starting with a nitro-substituted aniline. For example, N-methyl-2-nitroaniline can be used as a starting material. nih.gov Following the construction of the quinolinone ring, the nitro group at the 8-position can be reduced to the desired amino group. This reduction is typically achieved using standard reducing agents such as tin(II) chloride, sodium dithionite, or through catalytic hydrogenation.

Post-cyclization modification is a key strategy. For example, a 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and subsequently undergo nucleophilic substitution reactions at the 4-position to introduce an amino group. Similarly, an existing 8-aminoquinoline can be N-alkylated to introduce the methyl group.

StrategyKey TransformationExample Reagents/Conditions
Precursor-Based SynthesisReduction of an 8-nitroquinolinoneSnCl₂, HCl; Catalytic hydrogenation (e.g., H₂, Pd/C)
Post-Cyclization ModificationN-methylation of an 8-aminoquinolinoneCH₃I, K₂CO₃ in a suitable solvent (e.g., acetone)
Post-Cyclization ModificationNucleophilic substitution to introduce the amino groupReaction of a 4-chloroquinoline (B167314) derivative with an amine

Advanced Synthetic Techniques for this compound Derivatization

Once this compound is synthesized, its structure can be further modified to create a library of analogues for various applications. The presence of the 8-amino group provides a handle for a wide range of derivatization reactions.

For example, the amino group can be acylated to form amides, sulfonated to form sulfonamides, or used in condensation reactions to form Schiff bases. These modifications can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological activity or material properties. The 8-aminoquinoline moiety is a well-known chelating agent, and its derivatives are often explored for their interactions with metal ions. nih.gov

Furthermore, the quinolinone core itself can be subjected to further functionalization. For instance, electrophilic aromatic substitution reactions can be explored, although the regioselectivity will be influenced by the existing substituents. The development of novel derivatization reagents and methodologies continues to expand the chemical space accessible from this versatile scaffold.

Multicomponent Reactions and Cascade Annulations

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like quinolinone derivatives from simple starting materials in a single step. These reactions are highly atom-economical and often lead to the formation of diverse molecular scaffolds with high efficiency.

One notable approach involves a one-pot sequential multicomponent method for synthesizing N-arylpyrrole-3-carbaldehydes. scispace.com This process begins with the in situ generation of aldimines, which then undergo a proline-catalyzed direct Mannich reaction and cyclization with succinaldehyde. scispace.com Subsequent oxidative aromatization mediated by 2-iodoxybenzoic acid (IBX) yields the desired product. scispace.com This metal-free, one-pot protocol offers a mild and efficient route to functionalized pyrroles, which are valuable precursors for more complex heterocyclic systems. scispace.com

Another efficient one-pot synthesis of quinolin-4(1H)-one derivatives utilizes a sequential Michael addition-elimination reaction followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This method starts with (Z)-β-chlorovinyl aromatic ketones and amines to form enamine intermediates, which then undergo intramolecular N-arylation to yield the quinolin-4(1H)-one products in good to excellent yields. organic-chemistry.org The reaction conditions are optimized using potassium carbonate and potassium tert-butoxide as bases and a Buchwald-type ligand, DavePhos, for the palladium catalyst. organic-chemistry.org This tandem, one-pot process avoids the harsh conditions associated with classical methods. organic-chemistry.org

The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted into multicomponent formats. These reactions often demonstrate improved atom economy and are increasingly studied for their potential in green synthesis. acs.org

Table 1: Comparison of Multicomponent Reaction Strategies for Quinolinone Precursors

Reaction TypeKey StepsCatalyst/ReagentAdvantages
N-Arylpyrrole-3-carbaldehyde Synthesis In situ aldimine formation, Mannich reaction, cyclization, oxidative aromatizationProline, IBXMetal-free, mild conditions, one-pot scispace.com
Quinolin-4(1H)-one Synthesis Michael addition-elimination, intramolecular N-arylationPalladium, DavePhos, K₂CO₃, KOtBuGood to excellent yields, avoids harsh conditions, one-pot organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product selectivity. mdpi.com This technology offers a more sustainable and efficient alternative to conventional heating methods for the synthesis of heterocyclic compounds. frontiersin.org

The application of microwave irradiation has been successfully demonstrated in the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. nih.gov This method involves the condensation of an aryl acetic acid with an amino pyrimidine (B1678525) in the presence of triphenyl phosphite (B83602) under microwave irradiation at 220°C for 15 minutes. nih.gov This approach significantly reduces reaction times and simplifies the synthetic protocol compared to traditional multi-step methods. nih.gov

Similarly, microwave-assisted synthesis has been employed to prepare quinazoline (B50416) and quinazolinone derivatives. For instance, the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with various ortho-esters under solvent-free microwave conditions provides a rapid and high-yielding route to 6-substituted quinazolino[4,3-b]quinazolin-8-ones. frontiersin.org This method is characterized by cleaner reaction profiles and simple work-up procedures. frontiersin.org

In another example, the synthesis of 1-(4-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one from 2-amino acid-derived enamine-type Schiff bases showed significantly improved yields under microwave irradiation compared to conventional heating. mdpi.com For instance, the yield of one derivative increased from 22% under conventional conditions to 77% with microwave assistance. mdpi.com

A sequential one-pot synthesis of 8-substituted pyrazolo[1,5-a] acs.orgresearchgate.netresearchgate.nettriazines also benefits from microwave irradiation. nih.gov The initial reaction of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate is heated in a microwave reactor at 100°C for 5 minutes, followed by treatment with sodium hydroxide (B78521) and further microwave heating at 80°C for 3 minutes, leading to excellent yields of the desired products. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

ProductStarting MaterialsReaction ConditionsYield Improvement
8-Arylmethyl-9H-purin-6-amines Aryl acetic acid, amino pyrimidineTriphenyl phosphite, pyridine (B92270), 220°C, 15 minSignificant reduction in reaction time nih.gov
6-Substituted quinazolino[4,3-b]quinazolin-8-ones 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-estersSolvent-free, microwave irradiationHigh yields, short reaction times frontiersin.org
1-(4-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one Enamine-type Schiff basesMicrowave irradiation at 70°C for 30 minYields up to 77% (from 22% conventional) mdpi.com
8-Substituted pyrazolo[1,5-a] acs.orgresearchgate.netresearchgate.nettriazines 5-Aminopyrazoles, ethoxycarbonyl isothiocyanateTHF, 100°C for 5 min, then NaOH, 80°C for 3 minExcellent yields (e.g., 94%) nih.gov

Green Chemistry Principles in the Synthesis of Quinolinone Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of quinolinone synthesis, this translates to the use of greener solvents, eco-friendly catalysts, and energy-efficient reaction conditions. acs.orgresearchgate.net

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions and the use of hazardous reagents. tandfonline.comijpsjournal.com Modern approaches focus on mitigating these drawbacks. For example, the use of greener solvents like ethanol (B145695) and water, along with various green catalysts, has been explored. researchgate.net Effective catalysts in this regard include p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix ijpsjournal.comarene (CX4SO3H), cerium nitrate (B79036), and potassium carbonate (K2CO3). researchgate.net In some cases, catalyst-free techniques have also been successfully employed. researchgate.net

Formic acid has also been identified as a versatile and environmentally friendly catalyst for quinoline synthesis, allowing for milder reaction conditions and reduced waste. ijpsjournal.com Furthermore, solvent-free methods, often coupled with heterogeneous catalysis, represent a significant advancement in the green synthesis of quinoline derivatives. researchgate.net These approaches not only minimize environmental impact but also simplify product isolation and catalyst recycling. tandfonline.com

The overarching goal is to shift from conventional synthetic protocols to advanced green methodologies that prioritize sustainability by minimizing waste, solvent consumption, and energy input. researchgate.net This paradigm shift is revolutionizing the synthesis of quinoline derivatives for various applications. researchgate.net

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of 8 Amino 1 Methylquinolin 4 1h One

Transformations Involving the 8-Amino Group

The 8-amino group is a key functional handle for derivatization, allowing for the introduction of a wide range of substituents.

The primary amino group at the 8-position can readily undergo amidation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding 8-amidoquinoline derivatives. libretexts.org These derivatives have been explored for various applications, including as fluorescent probes for metal ions. nih.gov The 8-aminoquinoline (B160924) moiety itself is a well-known directing group in C-H functionalization reactions, and methods for the transamidation of 8-aminoquinoline amides have been developed. mdpi.com

Amination reactions, in a broader sense, can involve the formation of new C-N bonds. While direct amination of the quinoline (B57606) ring is less common, the amino group itself can be further functionalized. For instance, tailored amination strategies have been used to synthesize α- and γ-amino acid derivatives from related quinone methides in a switchable manner. nih.gov

The 8-amino group can react with aldehydes and ketones to form imines (Schiff bases). This reaction is a fundamental transformation in organic chemistry. libretexts.org The reaction of α-amino acids with aldehydes can lead to decarboxylation and/or deamination products through the formation of an initial imine. libretexts.org This highlights the potential for the 8-amino group of 8-Amino-1-methylquinolin-4(1H)-one to participate in similar condensation reactions with various carbonyl-containing compounds.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold is a versatile platform for chemical modification. Its structure contains several reactive sites, including the amino group at the C8 position, the aromatic ring system, and the enone-like functionality in the heterocyclic ring. These features allow for a wide range of functionalization and derivatization strategies, enabling the synthesis of diverse molecular architectures for various applications.

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental strategies for modifying the this compound core. These reactions primarily target the nucleophilic 8-amino group, but modification at other positions, such as the quinolone oxygen or nitrogen, can also be achieved under specific conditions.

N-Alkylation and N-Acylation: The primary amino group at the C8 position is a prime site for alkylation and acylation. Standard alkylation methodologies, such as reaction with alkyl halides in the presence of a non-nucleophilic base, are expected to yield the corresponding N-alkylated derivatives. More advanced techniques like the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DIAD), can also be employed for N-alkylation. mdpi.com Acylation of the amino group can be readily accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base to produce the corresponding amides. For instance, the reaction of related aminoquinolines with agents like p-toluenesulfonyl chloride in pyridine (B92270) leads to the formation of sulfonamides. researchgate.net

Reactions at Other Sites: While the 8-amino group is the most common site for these modifications, other positions can also react. For example, in related quinolinone systems, S-alkylation of 4-sulfanyl derivatives has been demonstrated using alkyl iodides in the presence of a base. researchgate.net This suggests that if the 4-oxo group of this compound were converted to a thione, similar S-alkylation would be a viable derivatization pathway.

Table 1: Representative Alkylation and Acylation Reactions on Related Quinoline Scaffolds This table is illustrative of reaction types and may not represent reactions performed directly on this compound.

Reaction Type Reagents & Conditions Substrate Type Product Type Reference
N-Alkylation Alkyl Halide, K₂CO₃, DMF Purine Amine N-Alkylated Purine mdpi.com
Mitsunobu Alkylation Alcohol, PPh₃, DIAD Purine Amine N-Alkylated Purine mdpi.com
N-Acylation (Sulfonylation) p-Toluenesulfonyl Chloride, Pyridine Hydrazino-quinolinone N-Tosylated Hydrazone researchgate.net
S-Alkylation Ethyl Iodide, Base Sulfanyl-quinolinone S-Alkyl-quinolinone researchgate.net

Cross-Coupling Reactions (e.g., C-C, C-Hetero)

Cross-coupling reactions are powerful tools for creating new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, significantly expanding the structural diversity of the quinolinone scaffold. These reactions typically employ a metal catalyst, most commonly palladium or copper.

C-C Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming C-C bonds. Research has shown that an 8-iodoquinolin-4(1H)-one derivative can undergo a rapid, palladium-catalyzed Suzuki-Miyaura coupling with a benzothiadiazole bispinacol boronic ester to form a complex luminogen. researchgate.net This demonstrates the feasibility of introducing aryl or other organic fragments at the C8 position, provided a suitable halide is first installed. Furthermore, the 8-aminoquinoline moiety itself can act as a directing group for C-H activation and arylation at adjacent positions, a strategy that has been used to incorporate a wide range of aryl and heteroaryl groups into related scaffolds. nih.gov

C-Heteroatom Coupling Reactions: The formation of C-N bonds via cross-coupling is also a well-established strategy. The Ullmann condensation, a copper-catalyzed reaction, is frequently used for N-arylation. Ligands such as 8-hydroxyquinoline-N-oxide have been shown to be effective in promoting the copper-catalyzed coupling of aryl halides with various amines and N-heterocycles. researchgate.net This suggests that the 8-amino group of the quinolinone scaffold could potentially be arylated through similar C-N coupling methodologies. Rhodium-catalyzed C-N cross-coupling reactions have also been developed for the preparation of N-aryl amides. researchgate.net

Table 2: Examples of Cross-Coupling Reactions on Quinoline and Related Scaffolds

Coupling Type Reaction Name Catalyst/Ligand Substrate Product Reference
C-C Suzuki-Miyaura Pd-based 8-Iodoquinolin-4(1H)-one 8-Aryl-quinolin-4(1H)-one researchgate.net
C-C C-H Arylation Pd(OAc)₂ 8-Aminoquinoline derivative C-H arylated product nih.gov
C-N Ullmann Amination CuBr / 8-Hydroxyquinoline-N-oxide Aryl Halide + Amine N-Aryl Amine researchgate.net
C-N C-N Cross-Coupling Rh(III)-based Dioxazolone + Boronic Acid N-Aryl Amide researchgate.net

Click Chemistry and Cycloaddition Reactions

Click chemistry and cycloaddition reactions offer efficient and highly specific pathways for conjugation and the construction of complex heterocyclic systems.

Click Chemistry: The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. bachem.comsigmaaldrich.com This reaction is modular, high-yielding, and biocompatible, making it ideal for bioconjugation. bachem.comthermofisher.com To utilize this chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or an alkyne group. The 8-amino group provides a convenient handle for introducing these functionalities. For example, it could be converted to an azide via a Sandmeyer-type reaction or acylated with an alkyne-containing carboxylic acid. In a related system, an 8-hydroxy-tetrahydroquinoline was converted to an 8-azido derivative via mesylation followed by substitution with sodium azide, demonstrating a viable route to installing the azide handle necessary for click reactions. mdpi.com

Cycloaddition Reactions: Beyond the [3+2] cycloaddition typical of click chemistry, the quinolinone scaffold can potentially participate in other cycloaddition reactions. For instance, isocyanide-based [4+1] cycloadditions are used to synthesize five-membered heterocycles like pyrroles and imidazoles from various electrophilic substrates. rsc.org The reactivity of the quinolinone ring system could allow it to act as a component in Diels-Alder [4+2] cycloadditions, either as the diene or dienophile, depending on the substitution pattern and reaction conditions.

Table 3: Key Concepts in Click Chemistry and Cycloaddition

Reaction Type Description Key Functional Groups Product Reference
CuAAC Click Chemistry Copper(I)-catalyzed 1,3-dipolar cycloaddition. Azide and Terminal Alkyne 1,4-Disubstituted 1,2,3-Triazole sigmaaldrich.comthermofisher.com
Strain-Promoted Click Copper-free reaction of a strained alkyne with an azide. Azide and Cyclooctyne (e.g., DBCO) Triazole Ring bachem.com
[4+1] Cycloaddition Reaction of an isocyanide with a conjugated heterodiene. Isocyanide and Diene System 5-Membered Heterocycles rsc.org
Azide Synthesis Conversion of an alcohol to an azide via an intermediate. Alcohol, MsCl, NaN₃ Azide mdpi.com

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound scaffold can lead to significant structural and electronic modifications.

Oxidation: The electron-rich nature of the quinolinone ring and the presence of the amino group make the scaffold susceptible to oxidation. In a related system, 4-hydroxy-1-methyl-2-quinolone (B592664) has been used as a nucleophile in the electrochemical oxidation of catechols. lookchem.com It also participates in ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidative cycloadditions. lookchem.com The 8-amino group itself could be oxidized under specific conditions to form nitroso or nitro derivatives, or it could mediate oxidative coupling reactions.

Reduction: The quinolinone ring contains a C=C bond within an α,β-unsaturated ketone-like system, making it a target for reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially reduce this bond, leading to a dihydroquinolinone derivative. Furthermore, derivatives of the core structure are utilized in reduction catalysis. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in rhodium-based catalysts for the asymmetric transfer hydrogenation (ATH) of C=N bonds in dihydroisoquinolines. mdpi.com This highlights the utility of the reduced quinoline scaffold in asymmetric synthesis.

Table 4: Oxidation and Reduction Reactions Involving Quinolinone Scaffolds

Reaction Type Description Reagents/Catalyst Substrate/System Outcome Reference
Oxidation Oxidative Cycloaddition Ceric Ammonium Nitrate (CAN) 1,3-Dicarbonyls + Conjugated Compounds Dihydrofurans, Dihydrofuroquinolinones lookchem.com
Reduction Asymmetric Transfer Hydrogenation (ATH) Rhodium Complex with Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligand Dihydroisoquinolines Chiral Tetrahydroisoquinolines mdpi.com

Spectroscopic Characterization and Elucidation of 8 Amino 1 Methylquinolin 4 1h One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy would be the cornerstone for determining the precise arrangement of atoms within the 8-Amino-1-methylquinolin-4(1H)-one molecule.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Analysis

One-dimensional NMR spectra are fundamental for identifying the chemical environments of the hydrogen, carbon, and nitrogen atoms. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the N-methyl group, and the amino group protons. The chemical shifts and coupling constants of these signals would provide critical information about their connectivity and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the quinolone ring, the aromatic carbons, and the methyl carbon. ¹⁵N NMR, though less common, would directly probe the electronic environment of the two nitrogen atoms.

Two-Dimensional (COSY, HSQC, HMBC, TOCSY) NMR Techniques for Connectivity and Proximity

To assemble the molecular puzzle, a series of two-dimensional NMR experiments would be essential. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would link protons to their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in piecing together the quinolone ring system and confirming the position of the amino and methyl groups. Total Correlation Spectroscopy (TOCSY) would identify all protons within a spin system, further aiding in the assignment of the aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and a strong C=O stretching frequency for the ketone group in the quinolone ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Synergistic Application of Spectroscopic Methods for Unambiguous Structural Determination

Ultimately, the unambiguous structural elucidation of this compound would rely on the synergistic application of all these spectroscopic methods. While NMR provides the primary framework of the molecule's connectivity, MS confirms the molecular formula and provides fragmentation clues. IR and Raman spectroscopy identify the functional groups present, and X-ray diffraction provides the definitive solid-state structure. The combination of these techniques would leave no ambiguity in the final structural assignment.

Without access to the actual spectral data, the detailed characterization as outlined above remains a theoretical exercise. The scientific community awaits the publication of experimental findings to fully illuminate the spectroscopic and structural properties of this compound.

Computational Chemistry and Theoretical Investigations of 8 Amino 1 Methylquinolin 4 1h One

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 8-Amino-1-methylquinolin-4(1H)-one. This method allows for the accurate calculation of various molecular attributes that are crucial for understanding its behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This increased polarizability makes the molecule more prone to chemical reactions. Conversely, a larger HOMO-LUMO gap indicates greater stability. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Quinoline (B57606) Derivative

Computational ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap 4.7

Note: The data presented is hypothetical and for illustrative purposes, based on typical values for similar aromatic amines.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP surface would likely reveal several key features:

A region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor.

A region of negative potential associated with the nitrogen atom of the amino group, although its nucleophilicity might be modulated by its interaction with the aromatic ring.

Regions of positive potential around the hydrogen atoms of the amino group and the methyl group, indicating their potential for acting as hydrogen bond donors.

The aromatic rings would exhibit a more complex potential distribution, with areas of negative potential above and below the plane of the rings due to the π-electron cloud.

A study on 4-aminoaniline demonstrated how MEP analysis could identify the most reactive sites, with the negative potential on the amino group indicating its susceptibility to electrophilic attack. thaiscience.info A similar analysis for this compound would provide a visual and quantitative guide to its intermolecular interactions and chemical reactivity.

Prediction of Global and Local Reactivity Descriptors

Beyond the visual representation offered by MEP maps, DFT calculations can provide quantitative measures of a molecule's reactivity through global and local reactivity descriptors. These descriptors are derived from the conceptual DFT framework and offer a more nuanced understanding of chemical behavior.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that these compounds can be good electron acceptors with high reactivity, a property that can be quantified through these descriptors. nih.gov

Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to participate in a chemical reaction.

Table 2: Representative Global Reactivity Descriptors for a Quinoline Analog

DescriptorValue (eV)
Electronegativity (χ)3.85
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.15

Note: The data presented is hypothetical and for illustrative purposes.

Theoretical Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. These calculated shifts, when compared with experimental data, can confirm the proposed structure of this compound. For instance, a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline demonstrated a good correlation between the experimental and theoretically predicted NMR chemical shifts using DFT methods. researchgate.net This approach allows for the assignment of each signal in the NMR spectrum to a specific proton or carbon atom in the molecule.

Similarly, theoretical calculations of Infrared (IR) frequencies can predict the vibrational modes of the molecule. These calculated frequencies correspond to the stretching, bending, and torsional vibrations of the chemical bonds. By comparing the computed IR spectrum with the experimental one, researchers can identify characteristic functional groups and confirm the molecular structure. A study on 8-hydroxyquinoline derivatives successfully used calculated IR spectra to supplement experimental analysis. nih.gov

Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Substituted Aminoquinoline Analog

Carbon AtomExperimental δ (ppm)Theoretical δ (ppm)
C2159.8160.6
C4148.5149.2
C5125.3126.1
C8a145.1145.9

Note: Data is adapted from a study on a related compound and serves as an example of the methodology. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry offers a powerful platform to investigate the mechanisms of chemical reactions at the molecular level. For a molecule like this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, a computational study on the amidation of quinoline N-oxide elucidated the reaction mechanism and explained the observed regioselectivity. acs.org Such studies can reveal the intricate details of bond-breaking and bond-forming processes, providing insights that are often difficult to obtain through experimental means alone. A similar approach could be applied to understand the reactivity of the amino group or the quinolinone core of this compound in various chemical transformations.

Quantitative Structure-Property Relationships (QSPR) based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a particular property of interest, such as biological activity or a physical property. These models rely on a set of calculated molecular descriptors that encode the structural and electronic features of the molecules.

For quinolinone derivatives, QSPR models have been developed to predict their activities as, for example, androgen receptor antagonists. nih.gov In such studies, a range of descriptors, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors, are calculated for a set of related molecules with known properties. Statistical methods are then used to build a model that can predict the property for new, untested compounds.

A QSPR study on this compound and its analogs could be undertaken to predict various properties, such as solubility, toxicity, or a specific biological activity. This would involve calculating a wide array of computational descriptors for these molecules and correlating them with experimental data. Such models are invaluable in the rational design of new compounds with desired properties, accelerating the discovery process. researchgate.net

Advanced Applications and Research Frontiers of 8 Amino 1 Methylquinolin 4 1h One

As Precursors and Building Blocks in Complex Organic Synthesis

The 8-aminoquinolin-4(1H)-one core is a versatile precursor for constructing more complex heterocyclic systems. While specific literature detailing the use of 8-Amino-1-methylquinolin-4(1H)-one as a starting material is emerging, the broader class of quinolin-4-ones and 8-aminoquinolines are well-established as valuable building blocks. mdpi.comnih.govscbt.comresearchgate.net

The reactivity of the quinolin-4-one system allows for various synthetic transformations. For instance, the general quinolin-4-one framework can be synthesized through methods like the Gould-Jacobs reaction, which involves the cyclization of an aniline (B41778) derivative with an appropriate ester. mdpi.com This foundational structure can then undergo further functionalization. The amino group at the 8-position, in particular, offers a nucleophilic site for a variety of chemical reactions. It can be acylated or used as a directing group for C-H bond functionalization, enabling the introduction of diverse substituents onto the quinoline (B57606) ring. nih.govacs.org

Research on related compounds, such as 4-hydroxy-1-methyl-quinolin-2(1H)-one, demonstrates the potential for synthetic manipulation of this class of molecules. For example, this compound can be nitrated and subsequently transformed into various amide derivatives, showcasing the scaffold's tolerance to different reaction conditions. researchgate.net These transformations highlight the potential of this compound to serve as a key intermediate in the synthesis of novel compounds with tailored properties for applications in medicinal chemistry and materials science. nih.govnih.gov The synthesis of derivatives often involves multi-step procedures, starting with the protection of reactive groups, followed by condensation or coupling reactions, and subsequent deprotection to yield the final products. nih.gov

Development of Chemical Sensors and Fluorescent Probes

The inherent fluorescence of the quinoline ring system makes its derivatives, including this compound, excellent candidates for the development of chemical sensors. The 8-aminoquinoline (B160924) scaffold is particularly noted for its ability to act as a fluorophore in sensors for metal ions like Zn²⁺. nih.gov

Two primary mechanisms govern the function of many quinoline-based fluorescent sensors: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): In the CHEF mechanism, a fluorophore is typically linked to a chelating unit. In its free state, the fluorophore's fluorescence is often weak due to processes like excited-state intramolecular proton transfer (ESIPT) or C=N isomerization that provide non-radiative decay pathways. nih.govou.ac.lk Upon binding a metal ion, the chelating unit forms a rigid complex, which can inhibit these non-radiative processes. nih.gov This restriction of molecular motion reduces the energy lost to non-emissive pathways, leading to a significant enhancement of the fluorescence intensity. nih.govwikipedia.orgrsc.org

Photoinduced Electron Transfer (PET): PET sensors are typically designed with a 'fluorophore-spacer-receptor' architecture. almacgroup.com In the absence of an analyte (the 'off' state), photoexcitation of the fluorophore is followed by an electron transfer from the receptor, which quenches the fluorescence. almacgroup.comnih.gov When the receptor binds to an analyte, such as a metal ion, its redox potential is altered, making the PET process thermodynamically unfavorable. nih.govrsc.orgqub.ac.uk This blockage of the electron transfer pathway 'turns on' the fluorescence. The efficiency of PET is dependent on the HOMO-LUMO energy levels of the fluorophore and receptor. nih.gov

Derivatives of 8-aminoquinoline have been successfully employed as selective fluorescent probes for various metal ions. The nitrogen atom of the quinoline ring and the amino group at the 8-position create an effective chelation site for metal ions. nih.govrsc.org

For example, probes based on the 8-aminoquinoline scaffold have demonstrated high selectivity for Zn²⁺. nih.gov The introduction of different carboxamide groups to the 8-aminoquinoline molecule can enhance water solubility and cell membrane permeability, making these sensors suitable for biological applications. nih.gov Studies have shown that the complexation of 8-aminoquinoline derivatives with metal ions can lead to a significant increase in fluorescence intensity, allowing for sensitive detection. nih.govrsc.org For instance, a bis-amide tetradentate ligand derived from 8-aminoquinoline showed fluorescent sensitivity to transition metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Mn²⁺. rsc.org Furthermore, an 8-hydroxyquinoline (B1678124) derivative has been developed as a colorimetric sensor for Fe²⁺ ions. ou.ac.lk

The selectivity of these sensors can be tuned by modifying the structure of the ligand. Research on a 5-(4-sulphophenylazo)-8-aminoquinoline complex demonstrated its use for the determination of copper in the presence of other metals like gold and silver. nih.gov

Table 1: Examples of 8-Aminoquinoline Derivatives in Metal Ion Sensing

Derivative/Complex Target Analyte(s) Sensing Principle Observed Change Reference
8-Amidoquinoline derivatives Zn²⁺ CHEF/PET Fluorescence enhancement nih.gov
N,N′-bis(8-quinolyl)malondiamide Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺ Fluorescence Sensitive fluorescence response rsc.org
5-(4-Sulphophenylazo)-8-aminoquinoline Cu²⁺ Colorimetric/Spectrophotometric Formation of a stable 1:2 complex nih.gov

This table is generated based on data from the provided text and is for illustrative purposes.

Contributions to Materials Science: Dyes and Optoelectronic Materials

The quinoline framework is a key component in the design of functional organic materials, including dyes and materials for optoelectronics. wikipedia.orgmdpi.com The conjugated π-system of quinoline derivatives gives rise to their characteristic colors and electronic properties. researchgate.net

Derivatives of quinoline are used in the manufacturing of dyes, such as cyanine (B1664457) dyes, which have applications in various fields. wikipedia.org The ability to functionalize the quinoline ring allows for the tuning of the absorption and emission properties of these dyes. For example, hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety have been synthesized and studied for their potential as new materials. mdpi.com

In the realm of optoelectronics, 8-hydroxyquinoline and its derivatives are well-known for their use in Organic Light-Emitting Diodes (OLEDs). ou.ac.lk They often serve as electron transport materials or as hosts for emissive dopants. The this compound structure, with its combination of electron-donating (amino) and electron-withdrawing (carbonyl) groups, suggests potential for interesting photophysical properties that could be exploited in the design of new optoelectronic materials. The inherent charge transfer characteristics of such molecules are crucial for their application in devices like OLEDs and photovoltaics.

Exploration in Catalysis and Coordination Chemistry (Ligand Design)

The 8-aminoquinoline moiety is an excellent bidentate ligand, capable of coordinating with a variety of metal centers through its two nitrogen atoms. nih.gov This chelating ability makes its derivatives valuable in coordination chemistry and catalysis.

The ligand properties of 8-aminoquinoline have been exploited in the design of complexes with transition metals like Rhenium and Nickel. nih.govacs.org In these complexes, the 8-aminoquinoline typically binds in a bidentate fashion, forming a stable five-membered ring with the metal ion. nih.gov The resulting metal complexes can exhibit catalytic activity in various organic transformations. For example, 8-aminoquinoline has been used as a directing group in Ni-catalyzed C-H bond functionalization reactions. acs.orgchemrxiv.org

The design of more complex ligands, such as tripodal tris-8-aminoquinoline ligands, has led to the formation of septa-dentate ligands that can form stable, isolable complexes with transition metals like zinc(II), cadmium(II), and cobalt(III). rsc.org The specific coordination geometry of these complexes depends on the metal ion. Such research into the coordination chemistry of 8-aminoquinoline derivatives is crucial for developing new catalysts with enhanced activity and selectivity. researchgate.net

Antioxidant Properties and Stabilization in Chemical Systems

Derivatives of 8-aminoquinoline have shown promise as antioxidant agents. nih.govresearchgate.netnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases, and compounds that can mitigate this stress are of significant interest. nih.gov

The antioxidant activity of these compounds can stem from their ability to scavenge free radicals and to chelate redox-active metal ions like copper, which can participate in the generation of ROS. nih.gov A study on novel 8-aminoquinoline derivatives linked to natural antioxidants like ferulic, caffeic, and lipoic acids demonstrated their ability to scavenge radicals and chelate copper. nih.gov Specifically, certain caffeic acid derivatives of 8-aminoquinoline showed potent antioxidant activity in a DPPH assay. nih.gov

Furthermore, metal complexes of 8-aminoquinoline have been investigated for their potential to modulate biological pathways related to oxidative stress. For instance, 8-aminoquinoline-uracil copper complexes have been shown to protect against oxidative damage in neuronal cells by upregulating antioxidant defense mechanisms. acs.org This dual function of chelation and radical scavenging makes 8-aminoquinoline derivatives attractive candidates for the development of agents to combat oxidative stress in various chemical and biological systems. nih.gov

Table 2: Antioxidant Activity of 8-Aminoquinoline Derivatives

Compound/Derivative Assay/Model Key Finding Reference
8-Aminoquinoline-caffeic acid conjugates DPPH radical scavenging Showed good antioxidant activity, higher than caffeic acid alone. nih.gov
5-Amino-8-hydroxyquinoline DPPH radical scavenging Found to be a more potent antioxidant than the positive control, α-tocopherol. researchgate.net
8-Aminoquinoline-uracil copper complexes H₂O₂-induced SH-SY5Y cells Restored cell survival and maintained antioxidant defense. acs.org

This table is generated based on data from the provided text and is for illustrative purposes.

Structure Reactivity and Structure Interaction Relationships of 8 Amino 1 Methylquinolin 4 1h One Derivatives

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The introduction of substituents on the quinoline (B57606) ring can significantly influence the nucleophilicity and electrophilicity of different positions. For instance, in related 8-methylquinolin-2(1H)-one systems, the presence of a chloro group at the 4-position renders it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amino and hydrazino moieties researchgate.netmdpi.com. The reactivity of the 4-position is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the heterocyclic ring.

The following table summarizes the observed reactivity of a closely related 4-chloro-8-methylquinolin-2(1H)-one system, which can be extrapolated to predict the behavior of analogous 8-amino-1-methylquinolin-4(1H)-one derivatives.

ReactantReaction ConditionsProductReference
ThioureaHeat (170-190 °C)8-Methyl-4-sulfanylquinolin-2(1H)-one mdpi.com
Hydrazine HydrateEthanol (B145695), reflux4-Hydrazinyl-8-methylquinolin-2(1H)-one researchgate.net
Sodium Azide (B81097)DMF4-Azido-8-methylquinolin-2(1H)-one mdpi.com
p-Toluenesulfonyl chloridePyridine (B92270), 70-80 °C8-Methyl-4-tosylhydrazino-2(1H)-oxo/thioxoquinoline researchgate.net

Stereochemical Considerations in Derivatives and their Chemical Implications

Stereochemistry introduces a three-dimensional aspect to the structure of this compound derivatives, which can have profound implications for their chemical reactivity and interactions. While the core aromatic quinolinone system is planar, the introduction of chiral centers, for instance, through substitution at the exocyclic amino group or on appended side chains, can lead to the formation of stereoisomers.

Research on chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone highlights the importance of stereochemistry in directing the outcome of chemical reactions. In asymmetric transfer hydrogenation reactions, the chirality of the ligand, which is a derivative of 8-aminoquinoline (B160924), is crucial for achieving high enantioselectivity mdpi.com. The specific spatial arrangement of the substituents on the chiral ligand dictates the approach of the substrate to the metal center, thereby controlling the stereochemical course of the reaction.

The following table illustrates the effect of ligand stereochemistry on the enantioselectivity of a reaction involving a related chiral 8-aminoquinoline derivative.

SubstrateChiral LigandEnantiomeric Excess (ee %)Reference
1-Phenyl-3,4-dihydroisoquinoline(R,R)-Ts-DPEN95 mdpi.com
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline(R,R)-Ts-DPEN92 mdpi.com
1-(4-Chlorophenyl)-3,4-dihydroisoquinolineCAMPY (chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative)69 mdpi.com
1-(2-Nitrophenyl)-3,4-dihydroisoquinolineCAMPY (chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative)Detrimental for reduction mdpi.com

Rational Design Principles for Modulating Chemical Interactions and Properties

The rational design of this compound derivatives involves the deliberate modification of their structure to achieve specific chemical properties and interaction profiles. This approach relies on a deep understanding of the structure-property relationships discussed in the previous sections. The goal is to fine-tune the electronic and steric characteristics of the molecule to enhance its performance in a particular application, such as catalysis, materials science, or as a molecular probe.

A key design principle is the strategic introduction of functional groups that can participate in specific non-covalent interactions, such as hydrogen bonding, pi-stacking, and metal coordination. The 8-amino group and the 4-oxo group of the core structure are themselves potent hydrogen bond donors and acceptors, respectively. The N1-methyl group prevents tautomerization and locks the quinolone form.

In the context of designing metal-chelating agents, for example, the 8-aminoquinoline scaffold is a well-known bidentate ligand. By linking this chelating motif with other functional moieties, such as natural antioxidants, researchers have developed multifunctional molecules with tailored properties nih.gov. The design process often involves computational modeling to predict how structural changes will affect the molecule's conformation, electronic properties, and binding affinities.

Furthermore, the principles of rational design have been successfully applied to develop potent and selective inhibitors of biological targets by modifying the quinoline scaffold. For instance, the introduction of an imidazolylmethyl group at the 5-position of 8-hydroxyquinoline (B1678124) led to the discovery of novel bromodomain inhibitors nih.govresearchgate.net. Although the core is different, the underlying principles of structure-based design are transferable to the this compound system. By understanding the target's binding site, derivatives can be designed to maximize complementary interactions, leading to high affinity and selectivity.

The following table outlines some rational design strategies and their intended effects on the properties of quinoline derivatives.

Design StrategyIntended EffectExample ApplicationReference
Linking 8-aminoquinoline to natural antioxidants (e.g., ferulic acid)Combine metal chelation with radical scavengingDevelopment of multifunctional agents against oxidative stress nih.gov
Introduction of a 5-((1H-imidazol-1-yl)methyl) groupEnhance binding to bromodomain-containing proteinsDevelopment of anticancer agents nih.govresearchgate.net
Incorporation of chiral diamine ligands based on 8-aminoquinolineInduce enantioselectivity in metal-catalyzed reactionsAsymmetric synthesis mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Amino-1-methylquinolin-4(1H)-one derivatives?

  • Methodology : The Mannich reaction is a key approach. For example, 2-aminoquinolin-4(1H)-one reacts with paraformaldehyde and amines (e.g., piperidine, morpholine) to yield derivatives with regioselective substitution at the 3-position (61–70% yields). Retro-Mannich reactions under acidic conditions can cleave C–N bonds, enabling scaffold diversification .
  • Key Conditions :

  • Catalyst: InCl₃ (for cyclization) .
  • Solvents: Dichloromethane/di-isopropylether for crystallization .
    • Characterization : ¹H/¹³C NMR and HRMS are standard for structural validation (e.g., 2a–2c in show distinct methylene and amine proton signals) .

Q. How is structural integrity confirmed for synthesized derivatives?

  • Techniques :

  • NMR : Distinct peaks for NH₂ (δ 6.5–7.0 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • HRMS : Molecular ion peaks matching theoretical masses (e.g., [M+H]+ for 2a: m/z 286.1652) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between aromatic rings) and hydrogen-bonded dimers (N–H⋯N, 3.94 Å π-π stacking) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Mannich reactions?

  • Mechanistic Insights :

  • Catalyst role : InCl₃ promotes cyclization via Lewis acid activation, favoring quinolinone ring formation .
  • Steric effects : Bulky amines (e.g., morpholine vs. piperidine) reduce yields (68% vs. 70%) due to hindered nucleophilic attack .
    • Contradictions : Retro-Mannich reactions under HCl/MeOH may yield unexpected products (e.g., dimer 3 at 93% vs. monomer 4 at 18%), suggesting competing pathways .

Q. How can researchers resolve discrepancies in biological activity data?

  • Case Study : Anticancer activity of 4-hydroxyquinolin-2(1H)-one analogs showed variability in IC₅₀ values (e.g., MDA-MB assay).
  • Strategies :

  • Control variables : Purity (>97% by HPLC), solvent (DMSO concentration), and cell line passage number .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups enhance cytotoxicity) .

Q. What advanced techniques validate intermolecular interactions in crystallized derivatives?

  • X-ray crystallography :

  • Parameters : Centroid-to-centroid distances (3.94 Å for π-π stacking) and hydrogen-bond lengths (N–H⋯N: 2.1 Å) .
  • Table :
Interaction TypeDistance (Å)Angle (°)
π-π stacking3.94-
N–H⋯N2.1165

Q. How to design derivatives for enhanced bioactivity using structure-activity relationships (SAR)?

  • SAR Insights :

  • Antimicrobial activity : 3-Substituted quinolones with halogen atoms (e.g., Cl, F) improve membrane penetration .
  • Anticancer activity : Hydroxyethylamino side chains at position 3 increase apoptosis via SIRT1 inhibition (e.g., MHY2251) .
    • Computational tools : Docking studies (e.g., AutoDock Vina) predict binding affinity to target proteins (e.g., SIRT1) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly under similar conditions?

  • Factors :

  • Moisture sensitivity : Mannich reactions require anhydrous conditions; trace water hydrolyzes intermediates .
  • Catalyst loading : Excess InCl₃ (>20 mol%) may promote side reactions (e.g., dimerization) .

Q. How to reconcile conflicting bioactivity results across studies?

  • Root causes :

  • Assay variability : MTT vs. resazurin assays may differ in sensitivity .
  • Compound stability : Hydrolysis of labile esters (e.g., acetyl groups) during storage alters activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.